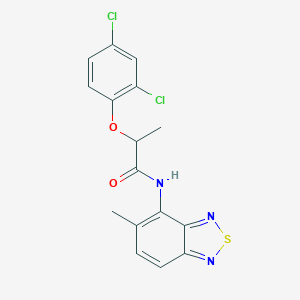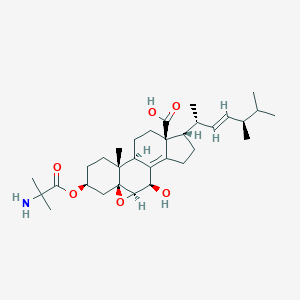
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide, also known as DCMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has been extensively studied for its potential applications in various scientific research fields. In biochemistry, this compound has been used as a tool to study the role of protein kinases in cellular signaling pathways. In pharmacology, this compound has been tested for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been used to study the role of neurotransmitters in the brain and their effects on behavior.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide is not fully understood, but it is believed to act as a protein kinase inhibitor. Protein kinases are enzymes that regulate cellular signaling pathways by phosphorylating target proteins. By inhibiting protein kinases, this compound may disrupt these pathways and affect cellular processes such as proliferation, differentiation, and apoptosis. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of protein kinases, including Akt, ERK, and JNK. In vivo studies have shown that this compound has antitumor effects in various cancer models, including breast cancer, lung cancer, and melanoma. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it more accessible for research. This compound has also been extensively studied, and its mechanism of action is well understood, making it a valuable tool for studying cellular signaling pathways. However, this compound also has some limitations. It has been shown to have low solubility in aqueous solutions, which may limit its use in some experiments. Additionally, this compound has not been extensively tested in humans, so its safety and efficacy as a drug candidate are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to fully understand the safety and efficacy of this compound in humans. Overall, this compound has shown promising results in various scientific research fields, and further studies may lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-amino-5-methylbenzothiazole to form 2-(2,4-dichlorophenoxy)-N-(5-methyl-2-benzothiazolyl)acetamide. This compound is then reacted with chloroacetyl chloride to form this compound. The synthesis of this compound has been optimized to increase yield and purity, making it more accessible for scientific research.
Propriétés
Formule moléculaire |
C16H13Cl2N3O2S |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-8-3-5-12-15(21-24-20-12)14(8)19-16(22)9(2)23-13-6-4-10(17)7-11(13)18/h3-7,9H,1-2H3,(H,19,22) |
Clé InChI |
FXDADUPRBHRRKP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)

